molecular formula C9H9F3 B1390590 ((S)-2,2,2-Trifluoro-1-methylethyl)benzene CAS No. 1212716-22-7

((S)-2,2,2-Trifluoro-1-methylethyl)benzene

Cat. No. B1390590
M. Wt: 174.16 g/mol
InChI Key: LXYXDDCJRHYYKF-ZETCQYMHSA-N
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Description

Benzene is a cyclic hydrocarbon with a chemical formula of C6H6. Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom .


Synthesis Analysis

Benzene can be synthesized from various sources. For instance, it can be prepared from alkynes through cyclic polymerization . It can also be synthesized from aromatic acids by a decarboxylation reaction .


Molecular Structure Analysis

The structure of benzene has been of interest since its discovery. It is a planar molecule, with each carbon atom participating in one sigma bond with its two neighboring carbon atoms and one with a hydrogen atom. The remaining electron in each carbon atom forms part of a delocalized pi system in the ring .


Chemical Reactions Analysis

Benzene undergoes various reactions, including electrophilic substitution reactions such as nitration, sulphonation, and halogenation . It can also undergo addition reactions .


Physical And Chemical Properties Analysis

Benzene is a colorless liquid at room temperature, with a characteristic sweet smell. It is immiscible with water but readily miscible with organic solvents .

Scientific Research Applications

  • Kinetic Resolution in Organic Synthesis : A study by Xu et al. (2009) explored the kinetic resolution of a series of 2,2,2-trifluoro-1-aryl ethanol using (R)-benzotetramisole as the catalyst. This method is applicable in preparing enantiomerically pure 2,2,2-trifluoro-1-aryl ethanol or its derivatives, highlighting its potential in organic synthesis (Qing Xu et al., 2009).

  • Catalysis in Chemical Reactions : Mejía and Togni (2012) investigated the use of methyltrioxorhenium as a catalyst for the electrophilic trifluoromethylation of various aromatic compounds. This study demonstrates the importance of (S)-2,2,2-Trifluoro-1-methylethyl)benzene derivatives in catalytic processes (E. Mejía & A. Togni, 2012).

  • Inorganic/Organic Hybrid Structures : Wu et al. (2015) synthesized a 1,3,2,5-diazadiborinine derivative, a hybrid inorganic/organic benzene, and demonstrated its aromaticity. This research is significant in the study of hybrid structures involving (S)-2,2,2-Trifluoro-1-methylethyl)benzene (Di Wu et al., 2015).

  • Applications in Polymer Chemistry : Dittmer, Pask, and Nuyken (1992) discussed the interaction of 1,4‐bis(1‐methoxy‐1‐methylethyl)benzene with BCl3 in CH2Cl2, a novel generation of inifers (initiator/transfer agents) for cationic polymerizations, demonstrating the relevance of this compound in polymer science (T. Dittmer et al., 1992).

  • Crystal Structure Analysis : Liu and Zhou (2014) conducted a study on the crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole, providing valuable insights into the structural aspects of similar compounds (Xianrong Liu & Yanling Zhou, 2014).

  • Supramolecular Chemistry : Cantekin, De Greef, and Palmans (2012) discussed benzene-1,3,5-tricarboxamide derivatives, highlighting the self-assembly behavior of compounds structurally related to (S)-2,2,2-Trifluoro-1-methylethyl)benzene in nanotechnology and biomedical applications (S. Cantekin et al., 2012).

Safety And Hazards

Benzene is known to be a carcinogen and is toxic. It can cause damage to the central nervous system, bone marrow, and other organs .

Future Directions

Research is ongoing to develop more efficient and environmentally friendly methods for benzene synthesis and reactions. For instance, photocatalysis is being explored for the selective conversion of benzene to phenol .

properties

IUPAC Name

[(2S)-1,1,1-trifluoropropan-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-7(9(10,11)12)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYXDDCJRHYYKF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((S)-2,2,2-Trifluoro-1-methylethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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